

An In-depth Technical Guide to the Physical and Chemical Properties of Diethazine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethazine is a phenothiazine derivative recognized for its therapeutic applications as an anticholinergic and antihistaminic agent.[1] Historically used in the management of Parkinsonism, its pharmacological profile is primarily defined by its antagonism of muscarinic acetylcholine receptors and histamine H1 receptors.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of **Diethazine** and its hydrochloride salt, details the experimental methodologies for their determination, and illustrates its primary mechanisms of action through signaling pathway diagrams.

Chemical and Physical Data

The fundamental physicochemical properties of **Diethazine** and its commonly used hydrochloride salt are summarized below. These parameters are critical for drug formulation, pharmacokinetic profiling, and understanding structure-activity relationships.

Data Summary

Quantitative data for **Diethazine** and **Diethazine** Hydrochloride are presented in Table 1 for ease of comparison.

Table 1: Physical and Chemical Properties of **Diethazine** and **Diethazine** Hydrochloride



Property	Diethazine (Base)	Diethazine Hydrochloride
IUPAC Name	N,N-diethyl-2-phenothiazin-10- ylethanamine	N,N-diethyl-2-phenothiazin-10- ylethanamine;hydrochloride[4]
Synonyms	10-(2- diethylaminoethyl)phenothiazin e, Parkazin	Diparcol, Antipar, Thiantan[1]
CAS Registry Number	60-91-3[5]	341-70-8[4]
Chemical Formula	C18H22N2S[5]	C18H23CIN2S[4]
Molecular Weight	298.45 g/mol [6]	334.91 g/mol [1]
Appearance/State	Oily liquid[1]	White to off-white crystalline powder[3]
Melting Point	<25 °C[6]	184-186 °C[1]
Boiling Point	195-208 °C at 4-5 mmHg167- 175 °C at 0.4-0.5 mmHg[7]	Not Applicable
Solubility	Not specified (expected to be low in water)	1 part in ~5 parts water1 part in ~6 parts ethanol1 part in ~5 parts chloroformPractically insoluble in ether[1]
logP (Octanol/Water)	4.696 (Predicted)[8]	Not specified
pH (10% aq. solution)	Not Applicable	5.0-5.3[1]

Mechanism of Action & Signaling Pathways

Diethazine exerts its therapeutic effects through competitive antagonism at two key G-protein coupled receptors (GPCRs): the Muscarinic Acetylcholine Receptor (primarily M1, M2, and M3 subtypes) and the Histamine H1 Receptor.

Anticholinergic (Muscarinic Antagonist) Activity

As a muscarinic antagonist, **Diethazine** blocks the action of the neurotransmitter acetylcholine (ACh).[9] This inhibition of the parasympathetic nervous system is the basis for its use in



treating the motor symptoms of Parkinson's disease.[9][10] The binding of ACh to muscarinic receptors (e.g., M1, M3) typically activates the Gq protein, which in turn stimulates phospholipase C (PLC) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively, culminating in a cellular response such as smooth muscle contraction. [11] **Diethazine** prevents this cascade by blocking the initial receptor activation.



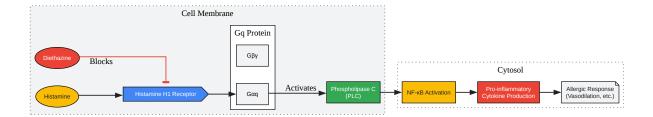
Click to download full resolution via product page

Diethazine's anticholinergic mechanism of action.

Antihistaminic (H1 Antagonist) Activity

Diethazine also functions as a first-generation H1 antihistamine.[12] It competitively blocks the histamine H1 receptor, preventing histamine from initiating the allergic response cascade.[3] [13] The binding of histamine to H1 receptors similarly activates a Gq-protein coupled pathway, leading to the activation of PLC and the subsequent production of IP₃ and DAG.[14][15] This signaling results in classic allergy symptoms like vasodilation and increased vascular permeability.[16] By acting as an inverse agonist, **Diethazine** blocks this pathway, alleviating allergic symptoms.[13]





Click to download full resolution via product page

Diethazine's antihistaminic mechanism of action.

Experimental Protocols

The accurate determination of the physicochemical properties listed in Table 1 is fundamental. The following sections detail the standard methodologies for these key experiments.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid like **Diethazine** HCl is a key indicator of purity.[17] The capillary method is a standard pharmacopeial procedure.[18]

- Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The melting range is the temperature from the appearance of the first liquid droplet to the complete liquefaction of the solid.[17]
- Methodology:
 - Sample Preparation: A small amount of the dry, crystalline **Diethazine** HCl is finely pulverized. The open end of a glass capillary tube (typically 1 mm internal diameter) is jabbed into the powder.[19] The tube is then inverted and tapped gently or dropped through a long glass tube to pack the sample tightly into the sealed end to a height of 2-3 mm.[19][20]



- Apparatus: The packed capillary is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup) adjacent to a calibrated thermometer or digital temperature probe.
 [17]
- Measurement: The apparatus is heated rapidly to a temperature approximately 20°C below the expected melting point. The heating rate is then reduced to a slow, constant rate (e.g., 1-2°C per minute) to ensure thermal equilibrium between the sample, heating block, and thermometer.[19]
- Data Recording: The temperature at which the first drop of liquid appears is recorded as
 the onset of melting. The temperature at which the last solid crystal disappears is recorded
 as the completion of melting. A pure compound will exhibit a sharp melting range (typically
 0.5-1.0°C).[17]

Solubility Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[21]

- Principle: An excess amount of the solid solute (**Diethazine** HCl) is added to a specific solvent (e.g., water, ethanol, chloroform) and agitated at a constant temperature until the solution reaches equilibrium, forming a saturated state. The concentration of the dissolved solute in the supernatant is then measured.[21]
- Methodology:
 - Preparation: An excess amount of **Diethazine** HCl is added to a vial containing a known volume of the desired solvent (e.g., purified water).
 - Equilibration: The vial is sealed and placed in a mechanical shaker or agitator within a temperature-controlled water bath (e.g., 25°C). The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[22]
 - Phase Separation: After agitation, the suspension is allowed to stand to permit the undissolved solid to settle. The saturated solution is then carefully separated from the excess solid by centrifugation and/or filtration through a non-adsorptive membrane filter (e.g., 0.22 μm PTFE).[21]



Quantification: The concentration of **Diethazine** HCl in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The result is expressed in terms of mass per volume (e.g., g/100 mL) or as a ratio (e.g., 1 part solute in X parts solvent).[22]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like **Diethazine**, it refers to the pKa of its conjugate acid. Potentiometric titration is a highly accurate method for its determination.[23]

- Principle: A solution of the compound is titrated with a standardized acid or base. The pH of
 the solution is monitored continuously with a calibrated pH electrode as the titrant is added.
 The pKa is determined from the inflection point of the resulting pH vs. volume titration curve.
 [24][25]
- Methodology:
 - Instrument Calibration: A potentiometer and pH electrode are calibrated using at least three standard pH buffers (e.g., pH 4, 7, and 10).[24]
 - Sample Preparation: A precise amount of **Diethazine** HCl is dissolved in purified,
 carbonate-free water to a known concentration (e.g., 1 mM). The ionic strength of the
 solution is typically kept constant by adding a background electrolyte like 0.15 M KCl.[26]
 - Titration: The sample solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the system to reach equilibrium.[26]
 - Data Analysis: The pH readings are plotted against the volume of titrant added. The
 equivalence point is identified from the point of maximum slope on the curve (or the peak
 of the first derivative plot). The pKa is the pH value at which half of the compound has
 been neutralized (i.e., at the half-equivalence point).[25]

LogP Determination (Shake-Flask Method)

Foundational & Exploratory





The octanol-water partition coefficient (P), or its logarithmic form (logP), is the primary measure of a compound's lipophilicity. The shake-flask method is the classical approach for its measurement.[27]

- Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a pH 7.4 buffer for LogD). The system is shaken until the compound has reached equilibrium partitioning between the two immiscible phases. The concentrations in each phase are then measured to calculate the partition coefficient.[28][29]
- Methodology:
 - Phase Preparation: n-Octanol is pre-saturated with water (or buffer), and water (or buffer)
 is pre-saturated with n-octanol to ensure thermodynamic equilibrium.[29]
 - Partitioning: A known amount of **Diethazine** is dissolved in one of the phases. This solution is then added to a known volume of the other phase in a separatory funnel or vial. The mixture is shaken vigorously for a set period to facilitate partitioning, and then centrifuged to ensure complete separation of the two phases.[29]
 - Quantification: A sample is carefully removed from each phase. The concentration of
 Diethazine in both the n-octanol and aqueous layers is determined using a suitable
 analytical technique like HPLC-UV.
 - Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of
 the analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the
 base-10 logarithm of this ratio: LogP = log10 ([Concentration]_{octanol} / [Concentration]_{aqueous})
 [29]

Conclusion

This guide has provided a detailed technical overview of the physical and chemical properties of **Diethazine**. The presented data, including identifiers, physicochemical parameters, and solubility profiles, are essential for professionals in drug development and chemical research. The outlined standard experimental protocols offer a foundation for the accurate and reproducible determination of these properties. Furthermore, the visualization of **Diethazine**'s antagonist activity at muscarinic and histamine H1 receptors clarifies its dual mechanism of action, which is fundamental to understanding its pharmacological and therapeutic profile. This



comprehensive information serves as a critical resource for formulation design, pharmacokinetic modeling, and further investigation into the therapeutic potential of **Diethazine** and related phenothiazine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Diethazine [drugfuture.com]
- 2. KEGG DRUG: Diethazine [kegg.jp]
- 3. CAS 341-70-8: Diethazine hydrochloride | CymitQuimica [cymitquimica.com]
- 4. Diethazine monohydrochloride | C18H23ClN2S | CID 67648 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethazine [webbook.nist.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. chemwhat.com [chemwhat.com]
- 8. diethazine | CAS#:60-91-3 | Chemsrc [chemsrc.com]
- 9. Muscarinic Antagonists StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Anticholinergics: List, Side Effects, Uses, Warnings, and More [healthline.com]
- 11. Signalling of the M3-muscarinic receptor to the anti-apoptotic pathway PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. H1 antagonist Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. chem.ucalgary.ca [chem.ucalgary.ca]



- 18. mt.com [mt.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Determination of Melting Point [wiredchemist.com]
- 21. researchgate.net [researchgate.net]
- 22. lup.lub.lu.se [lup.lub.lu.se]
- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) ECETOC [ecetoc.org]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Development of Methods for the Determination of pKa Values PMC [pmc.ncbi.nlm.nih.gov]
- 26. dergipark.org.tr [dergipark.org.tr]
- 27. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 28. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Shake Flask LogD | Domainex [domainex.co.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Diethazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201909#physical-and-chemical-properties-of-diethazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com